Bis(ethylthio)methane Bis(ethylthio)methane
Brand Name: Vulcanchem
CAS No.: 4396-19-4
VCID: VC20752065
InChI: InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
SMILES: CCSCSCC
Molecular Formula: C5H12S2
Molecular Weight: 136.3 g/mol

Bis(ethylthio)methane

CAS No.: 4396-19-4

Cat. No.: VC20752065

Molecular Formula: C5H12S2

Molecular Weight: 136.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(ethylthio)methane - 4396-19-4

CAS No. 4396-19-4
Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
IUPAC Name ethylsulfanylmethylsulfanylethane
Standard InChI InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
Standard InChI Key RJQVVQDWHKZIHU-UHFFFAOYSA-N
SMILES CCSCSCC
Canonical SMILES CCSCSCC

Bis(ethylthio)methane is an organosulfur compound characterized by the presence of two ethylthio groups attached to a central methane carbon. Its molecular formula is C5H12S2C_5H_{12}S_2
, and it is also known by several other names, including formaldehyde diethyl mercaptal and methylenebis(ethyl sulfide) . The compound has gained interest due to its unique chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.

Synthesis of Bis(ethylthio)methane

The synthesis of bis(ethylthio)methane has been explored through various methods. One notable approach involves the reaction of ethanethiol with formaldehyde in the presence of an acid catalyst. This reaction leads to the formation of the desired compound through the introduction of ethylthio groups onto the methane backbone.

Reaction Mechanism

The general reaction can be summarized as follows:

Ethanethiol+FormaldehydeAcid CatalystBis ethylthio methane\text{Ethanethiol}+\text{Formaldehyde}\xrightarrow{\text{Acid Catalyst}}\text{Bis ethylthio methane}

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Spectroscopic Characterization

Bis(ethylthio)methane has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide insight into the molecular structure and confirm the presence of functional groups.

NMR Spectroscopy

NMR spectroscopy allows for the identification of hydrogen environments within the molecule, aiding in confirming the structure. The chemical shifts observed correspond to those expected for ethyl groups and sulfur interactions.

Infrared Spectroscopy

Infrared spectroscopy can identify characteristic absorption bands associated with C-S bonds, further supporting the structural characterization of bis(ethylthio)methane.

Potential Applications

While research on specific applications of bis(ethylthio)methane is still limited, its chemical structure suggests several potential avenues for exploration:

  • Organic Synthesis: The compound may serve as a precursor or reagent in various organic synthesis reactions due to its functional groups.

  • Medicinal Chemistry: Given its organosulfur nature, there may be opportunities for developing pharmaceutical agents that leverage its unique properties.

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